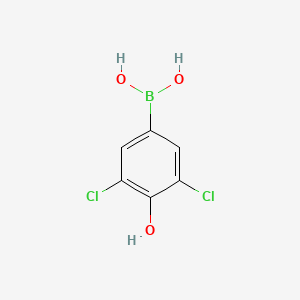

Ácido (3,5-dicloro-4-hidroxifenil)borónico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3,5-Dichloro-4-hydroxyphenyl)boronic acid is an organoboron compound with the molecular formula C6H5BCl2O3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with two chlorine atoms at the 3 and 5 positions and a hydroxyl group at the 4 position. This compound is known for its utility in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Aplicaciones Científicas De Investigación

(3,5-Dichloro-4-hydroxyphenyl)boronic acid has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

The primary target of (3,5-Dichloro-4-hydroxyphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .

Biochemical Pathways

The compound affects the SM cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds . This is a crucial step in many organic synthesis reactions, making (3,5-Dichloro-4-hydroxyphenyl)boronic acid a valuable reagent in these processes .

Action Environment

The action of (3,5-Dichloro-4-hydroxyphenyl)boronic acid is influenced by environmental factors such as the presence of a metal catalyst and the specific conditions of the SM cross-coupling reaction . The compound is generally environmentally benign , suggesting that it has good stability under various conditions.

Análisis Bioquímico

Biochemical Properties

(3,5-Dichloro-4-hydroxyphenyl)boronic acid plays a significant role in biochemical reactions. It has been used in the synthesis of BODIPY dyes, which are functional and modular fluorescent tools . The compound’s receptor-like ability allows it to interact with various biomolecules .

Molecular Mechanism

It has been used in the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This suggests that it may interact with biomolecules through binding interactions, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

Boronic acids are generally stable and do not degrade easily .

Metabolic Pathways

Boronic acids are known to be involved in Suzuki-Miyaura coupling and Stille coupling reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dichloro-4-hydroxyphenyl)boronic acid typically involves the borylation of the corresponding halogenated phenol. One common method is the palladium-catalyzed borylation of 3,5-dichloro-4-iodophenol using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of (3,5-Dichloro-4-hydroxyphenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: (3,5-Dichloro-4-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium(II) acetate), bases (e.g., potassium carbonate), and solvents (e.g., dimethylformamide).

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Quinones or other oxidized derivatives.

Substitution: Substituted phenylboronic acids.

Comparación Con Compuestos Similares

(3,5-Dichlorophenyl)boronic acid: Similar structure but lacks the hydroxyl group at the 4 position.

4-Hydroxyphenylboronic acid: Similar structure but lacks the chlorine atoms at the 3 and 5 positions.

Uniqueness: (3,5-Dichloro-4-hydroxyphenyl)boronic acid is unique due to the presence of both chlorine atoms and a hydroxyl group, which provides distinct reactivity and selectivity in chemical reactions. This combination of functional groups allows for versatile applications in organic synthesis and medicinal chemistry .

Actividad Biológica

(3,5-Dichloro-4-hydroxyphenyl)boronic acid (DCBPA) is an organoboron compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This compound has garnered attention due to its potential applications in drug development and organic synthesis.

- Molecular Formula : C6H5BCl2O3

- Molecular Weight : 206.82 g/mol

- IUPAC Name : (3,5-dichloro-4-hydroxyphenyl)boronic acid

- CAS Number : 1335048-35-5

DCBPA features a phenolic structure substituted with two chlorine atoms and a hydroxyl group, which enhances its reactivity in various chemical reactions, particularly in Suzuki-Miyaura coupling reactions .

DCBPA primarily acts through:

- Suzuki-Miyaura Coupling Reaction : This reaction facilitates the formation of carbon-carbon bonds, making DCBPA a valuable reagent in organic synthesis. The compound engages in transmetalation processes that are crucial for the coupling of aryl or vinyl halides with boronic acids.

Enzyme Inhibition

DCBPA has been investigated for its role as an enzyme inhibitor. It has shown potential in the inhibition of certain kinases involved in cancer cell proliferation. For instance, studies indicate that DCBPA can interact with the MELK kinase, which is implicated in cancer stem cell maintenance and proliferation .

Case Study: Breast Cancer Research

In a study examining basal-like breast cancer cells, DCBPA was used to evaluate its effects on cell proliferation and survival. The findings suggested that while MELK is overexpressed in these cells, DCBPA's role as an inhibitor could provide insights into targeted therapies for aggressive cancer types .

Table 1: IC50 Values of DCBPA and Related Compounds

| Compound | IC50 (nM) |

|---|---|

| DCBPA | 0.023 |

| JW-7-25-1 | 5.0 |

| OTSSP167 | 0.5 |

| HTH-01-091 | 10.5 |

This table illustrates the potency of DCBPA compared to other known inhibitors within similar pathways, highlighting its potential as a therapeutic agent .

Synthesis and Reaction Pathways

DCBPA is synthesized through palladium-catalyzed borylation of halogenated phenols. The reaction conditions typically involve:

- Catalyst : Palladium(II) acetate

- Base : Potassium carbonate

- Solvent : Dimethylformamide (DMF)

- Temperature : Elevated conditions to enhance yield and purity.

Propiedades

IUPAC Name |

(3,5-dichloro-4-hydroxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BCl2O3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWASSWLQMNNCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)O)Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BCl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.